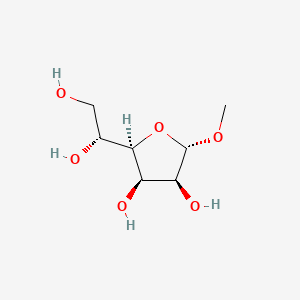

Methyl a-D-mannofuranoside

Description

Significance in Glycoscience and Chemical Biology Research

Glycoscience, the study of the structure, function, and biology of carbohydrates (or glycans), has identified Methyl α-D-mannopyranoside as a crucial compound. Its importance stems from its ability to act as a molecular probe and a building block in the synthesis of more complex carbohydrate structures. chemimpex.com

In chemical biology research, Methyl α-D-mannopyranoside is instrumental in studying carbohydrate-protein interactions. chemimpex.com These interactions are fundamental to a myriad of cellular processes, including cell recognition, signaling, and immune responses. By using this compound, researchers can investigate the binding specificities of lectins, a class of proteins that bind to specific sugar moieties. For instance, it has been used to study the binding of mannose by Escherichia coli, a key step in bacterial colonization. selleckchem.comchemdad.com This makes it a competitive inhibitor for such interactions, allowing scientists to modulate and understand these biological pathways. selleckchem.comchemdad.com

Furthermore, the compound serves as a starting material for the synthesis of various carbohydrate derivatives and analogs. researchgate.netnih.govcyberleninka.ru These synthetic molecules are designed to have specific biological activities, such as inhibiting enzymes involved in carbohydrate metabolism or acting as antagonists for receptors that recognize carbohydrates. researchgate.net For example, it has been used in the synthesis of iminosugar analogs and derivatives with potential antimicrobial and antiviral properties. nih.govmpbio.com

The utility of Methyl α-D-mannopyranoside also extends to practical applications in biotechnology and pharmaceutical research. It is employed in affinity chromatography to purify glycoproteins and other glycoconjugates. In this technique, lectins that bind mannose are immobilized on a solid support, and a mixture containing the target glycoprotein (B1211001) is passed through. The glycoprotein binds to the lectin, and subsequently, a solution of Methyl α-D-mannopyranoside is used to elute the purified glycoprotein by competing for the same binding sites.

Table 1: Key Research Applications of Methyl α-D-Mannopyranoside

| Research Area | Specific Application | Reference |

|---|---|---|

| Glycoscience | Studying carbohydrate-protein interactions. | chemimpex.com |

| Molecular probe for lectin binding specificity. | selleckchem.comchemdad.com | |

| Building block for complex carbohydrate synthesis. | chemimpex.com | |

| Chemical Biology | Competitive inhibitor of mannose binding by E. coli. | selleckchem.comchemdad.com |

| Synthesis of bioactive carbohydrate analogs. | researchgate.netnih.govcyberleninka.ru | |

| Biotechnology | Affinity chromatography for glycoprotein purification. | |

| Pharmaceuticals | Investigating the primary mannose binding site of pradimicin A. | chemdad.commpbio.commpbiochina.com |

| Synthesis of iminosugar analogs. | chemdad.commpbio.commpbiochina.com | |

| Development of potential antimicrobial and antiviral agents. | nih.gov |

Historical Perspectives on Methyl α-D-Mannopyranoside Studies

The study of Methyl α-D-mannopyranoside is intertwined with the broader history of carbohydrate chemistry. Early research focused on the isolation and characterization of simple sugars and their derivatives from natural sources. A significant development was the ability to chemically synthesize these compounds, which allowed for more controlled studies of their properties and reactions.

Historically, the preparation of mannose and its derivatives often relied on natural sources like ivory nut meal. google.com A key advancement was the development of methods for the production and recovery of Methyl α-D-mannopyranoside from mannose-containing plant materials. google.com This involved processes like glycosidation with methanol (B129727) and an acid catalyst under anhydrous conditions. google.comgoogle.com

One of the well-established methods for synthesizing Methyl α-D-mannopyranoside involves reacting D-mannose with methanol in the presence of an acid catalyst. acs.org For example, a described synthesis involves refluxing D-mannose in a mixture of DMSO and methanol, followed by crystallization. acs.org Over the years, various synthetic procedures have been refined to improve yield and purity. For instance, a process patented in the 1970s described a method for producing and recovering the compound from plant materials by converting carbohydrates into simple methyl glycosides. google.com

Early investigations into the biological roles of carbohydrates often utilized simple glycosides like Methyl α-D-mannopyranoside to probe the specificity of enzymes and binding proteins. These foundational studies paved the way for the more complex investigations seen in modern glycoscience and chemical biology. The ability to synthesize derivatives by modifying the hydroxyl groups of Methyl α-D-mannopyranoside has been a significant area of research, leading to the creation of novel compounds with a wide range of potential applications. nih.govcyberleninka.rutandfonline.com

Table 2: Historical Milestones in Methyl α-D-Mannopyranoside Research

| Time Period | Key Development | Significance | Reference |

|---|---|---|---|

| Early 20th Century | Isolation and characterization of mannose from natural sources. | Laid the groundwork for understanding its chemistry. | |

| Mid-20th Century | Development of synthetic methods for producing methyl glycosides. | Enabled controlled studies and wider availability for research. | google.comgoogle.com |

| Late 20th Century | Use as a tool to study lectin-carbohydrate interactions. | Advanced the understanding of cell recognition and adhesion. | selleckchem.comchemdad.com |

| 21st Century | Application in the synthesis of complex carbohydrate-based drugs and materials. | Opened new avenues for therapeutic and biotechnological innovations. | researchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-dihydroxyethyl)-5-methoxyoxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBOIUCEISYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56654-39-8 | |

| Record name | alpha-Methylglucofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056654398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ii. Synthetic Methodologies and Chemical Derivatization of Methyl α D Mannopyranoside

General Synthetic Routes for Methyl α-D-Mannopyranoside

The synthesis of Methyl α-D-mannopyranoside, a methylated sugar, is often achieved through glycosidic bond formation. One common method is the Fischer glycosylation, which involves reacting D-mannose with methanol (B129727) in the presence of an acid catalyst. For instance, 2-Acetamido-2-deoxy-β-D-mannopyranose can be glycosylated using an acidic ion-exchange resin as the catalyst to produce the α-methyl glycoside. tandfonline.com Another approach involves the reaction of dry mannose-containing carbohydrate solids with anhydrous methanol containing a mineral acid catalyst, such as HCl or H₂SO₄, at temperatures ranging from 66 to 116°C for 15 to 300 minutes. google.com This process converts the carbohydrates into their corresponding simple wood sugar methyl glycosides. google.com The time required for complete glycosidation is inversely related to the reaction temperature and the concentration of the acid catalyst. google.com

Methyl α-D-mannopyranoside can be produced and recovered from various mannose-containing plant materials. google.com These materials are treated with anhydrous methanol and an acid catalyst at elevated temperatures to convert the carbohydrate content into simple methyl glycosides. google.com A patented method describes a process for producing a mixture of purified methyl glycosides from these plant materials, which is then separated into essentially pure Methyl α-D-mannopyranoside and a residual mixture of other methyl glycosides. google.com

The process involves glycosidating the plant material under anhydrous conditions, neutralizing the resulting acidic solution to a pH of about 7, and removing any alcohol-insoluble inorganic salts. google.com The solution is then evaporated to a thick syrup, cooled, and diluted with water to remove water-insoluble impurities. google.com After decolorizing the solution, pure Methyl α-D-mannopyranoside can be crystallized out. google.com For example, high yields have been achieved by heating a dried extract from coniferous wood chips for 15 to 30 minutes at about 90°C. google.com Another example involved refluxing a reaction mixture for five hours, followed by cooling and seeding with a trace of Methyl α-D-mannopyranoside, resulting in the recovery of the crude product. google.com

Glycosidic Bond Formation Strategies

Regioselective Functionalization of Methyl α-D-Mannopyranoside

The selective modification of the hydroxyl groups of Methyl α-D-mannopyranoside is a key area of research, allowing for the synthesis of a wide range of derivatives with specific properties. The reactivity of the hydroxyl groups generally follows the order: 6-OH > 3-OH > 2-OH > 4-OH. srce.hr

Cinnamoylation: A unimolar, one-step cinnamoylation of Methyl α-D-mannopyranoside has been shown to be selective for the C-6 position, producing methyl 6-O-cinnamoyl-α-d-mannopyranoside. nih.govnih.gov This derivative serves as a key intermediate for the synthesis of other potential antimicrobial agents. nih.govnih.gov

Bromobenzoylation: Regioselective 3-bromobenzoylation of Methyl α-D-mannopyranoside using the dibutyltin (B87310) oxide method yields the corresponding 3-substitution product in high yield. researchgate.net In contrast, direct acylation methods lead to the 6-substitution product. researchgate.net

Pivaloylation: The selective pivaloylation of Methyl α-D-mannopyranoside has been studied under various conditions. srce.hr Treatment with two equivalents of pivaloyl chloride for two hours primarily yields the 3,6-dipivalate, along with the 2,6-dipivalate and the 6-monopivalate. core.ac.uk The order of reactivity of the hydroxyl groups for pivaloylation is 6-OH > 3-OH > 2-OH > 4-OH. srce.hr

| Acylation Method | Reagents | Primary Product(s) |

| Cinnamoylation | Cinnamoyl chloride (1 equivalent) | Methyl 6-O-cinnamoyl-α-d-mannopyranoside nih.govnih.gov |

| Bromobenzoylation (Dibutyltin oxide method) | Dibutyltin oxide, 3-bromobenzoyl chloride | Methyl 3-O-(3-bromobenzoyl)-α-D-mannopyranoside researchgate.net |

| Bromobenzoylation (Direct method) | 3-bromobenzoyl chloride | Methyl 6-O-(3-bromobenzoyl)-α-D-mannopyranoside researchgate.net |

| Pivaloylation (2 equivalents) | Pivaloyl chloride | Methyl 3,6-di-O-pivaloyl-α-D-mannopyranoside, Methyl 2,6-di-O-pivaloyl-α-D-mannopyranoside, Methyl 6-O-pivaloyl-α-D-mannopyranoside core.ac.uk |

Selective methylation of specific hydroxyl groups in Methyl α-D-mannopyranoside is another important functionalization strategy. For example, the synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside involves the initial protection of the 4 and 6 hydroxyl groups with a benzylidene acetal (B89532), followed by selective methylation of the 1 and 3 hydroxyl groups using methyl iodide and a base like sodium hydride.

Site-Specific Acylation Methodologies (e.g., Cinnamoylation, Bromobenzoylation, Pivaloylation)

Synthesis of Advanced Methyl α-D-Mannopyranoside Derivatives and Analogs

A variety of advanced derivatives and analogs of Methyl α-D-mannopyranoside have been synthesized for different applications. For instance, a series of tri- and tetrahydroxylated seven-membered iminosugars have been synthesized from Methyl α-D-mannopyranoside in an effort to develop stable noeuromycin analogs. mpbio.comsigmaaldrich.com Another example is the synthesis of Methyl 2,6-anhydro-3-deoxy-3-phthalimido-α-D-mannopyranoside and its ¹⁵N-labeled analog, which have been used to study the twisted boat conformation of the mannopyranoside derivative. nist.gov Furthermore, 2,3-O-isopropylidene-α-d-mannopyranosides, which are important building blocks for mannose-containing derivatives, can be synthesized by treating α-d-mannopyranosides with 2-methoxypropene (B42093) and a catalytic amount of TsOH·H₂O. mdpi.com

Development of Substrate-Analog Inhibitors

Substrate-analog inhibitors are molecules designed to mimic the natural substrates of enzymes, thereby competitively inhibiting their activity. Methyl α-D-mannopyranoside and its derivatives have been instrumental in the development of such inhibitors for various mannosidases, which are enzymes that cleave mannose residues from glycoconjugates.

One example is the development of a potent inhibitor for α-1,2-mannosidase, an enzyme involved in the trimming of N-linked glycans in the endoplasmic reticulum. A disaccharide analog, methyl-α-D-lyxopyranosyl-(1'→2)-α-D-mannopyranoside, was designed and synthesized as a substrate analog. nih.gov This compound, which likely spans the -1 and +1 subsites of the enzyme's active site, has shown to be a potent inhibitor of the α-1,2-mannosidase from Trichoderma reesei. nih.gov Such inhibitors are valuable tools for studying the structure and function of these enzymes.

Another approach involves the synthesis of heteroatom-containing analogs of mannobiose. For instance, S/N acetal analogs of 1,2- and 1,3-linked mannopyranose disaccharides have been prepared. acs.org These compounds are designed to mimic the Man-α-(1→2)-Man and Man-α-(1→3)-Man disaccharide units that are cleaved by processing mannosidases. The synthesis involves the acid-catalyzed condensation of 5-thio-D-mannose with methyl 2-amino-2-deoxy- or 3-amino-3-deoxy-α-D-mannopyranoside. acs.org These substrate analogs serve as important probes for understanding enzyme-substrate interactions and for the rational design of more potent and selective inhibitors.

Table 4: Examples of Substrate-Analog Inhibitors Derived from Mannopyranosides

| Inhibitor | Target Enzyme | Design Principle | Reference |

| Methyl-α-D-lyxopyranosyl-(1'→2)-α-D-mannopyranoside | α-1,2-mannosidase from T. reesei | Disaccharide analog spanning subsites -1 and +1 | nih.gov |

| Methyl 2-amino-2-deoxy-2-N-(5-thio-α/β-D-mannopyranosyl)-α-D-mannopyranoside | Processing mannosidases | S/N acetal heteroatom analog of mannobiose | acs.org |

| Methyl 3-amino-3-deoxy-3-N-(5-thio-α/β-D-mannopyranosyl)-α-D-mannopyranoside | Processing mannosidases | S/N acetal heteroatom analog of mannobiose | acs.org |

Iii. Structural Elucidation and Conformational Analysis of Methyl α D Mannopyranoside and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of methyl α-D-mannopyranoside and its derivatives. These techniques provide valuable information about the molecular framework, functional groups, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and conformation of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize methyl α-D-mannopyranoside.

¹H NMR spectra, typically recorded at frequencies like 400 MHz or 500 MHz, provide information on the chemical environment and connectivity of protons. acs.orgsemanticscholar.org For methyl α-D-mannopyranoside, the chemical shifts (δ), reported in parts per million (ppm), and the coupling constants between adjacent protons are key to assigning the structure. acs.org For instance, in D₂O, the anomeric proton (H-1) typically appears as a doublet, and its coupling constant is characteristic of the α-anomeric configuration. The signals for the other ring protons and the methyl group can also be assigned based on their chemical shifts and multiplicities (e.g., singlet, doublet, multiplet). acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. acs.org The chemical shift of each carbon atom is sensitive to its local electronic environment, allowing for the unambiguous assignment of all carbon atoms in the molecule, including the anomeric carbon, the other ring carbons, and the methoxy (B1213986) carbon. nih.gov

Conformational analysis of derivatives, such as methyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside, has been investigated using advanced NMR techniques like Rotating frame Overhauser Effect (ROE) buildup series combined with molecular dynamics calculations. nih.gov These studies have revealed the presence of multiple conformational minima and have provided insights into the preferred rotamers around the glycosidic linkage. nih.gov For example, for the aforementioned disaccharide, the gg conformer was found to be predominant (ca. 96%), while the non-reducing mannosyl unit showed a nearly 1:1 ratio for the gg:gt equilibrium. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl α-D-Mannopyranoside.

| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in CDCl₃ |

| H-1 | ~4.81 (d) | - |

| C-1 | - | ~100 |

| OCH₃ | ~3.40 (s) | ~55 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 's' denotes a singlet. Data compiled from various sources. acs.orgnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FTIR spectrum of methyl α-D-mannopyranoside exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the pyranose ring and the methyl group appear in the 3000-2800 cm⁻¹ region. The region between 1200 cm⁻¹ and 1000 cm⁻¹ is often referred to as the "fingerprint region" for carbohydrates, containing complex vibrations, including C-O and C-C stretching, and C-O-H bending, which are unique to the molecule. nih.gov The identification of the compound can be confirmed by comparing its FTIR spectrum with a known standard. thermofisher.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques can be employed for the analysis of methyl α-D-mannopyranoside and its derivatives.

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is a soft ionization technique that is well-suited for analyzing polar, non-volatile compounds like carbohydrates. acs.org It allows for the determination of the molecular weight of the parent compound and can be used to study its fragmentation patterns. Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another technique that has been used in the study of methyl α-D-mannopyranoside, particularly in the context of its interactions with other molecules. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy

X-ray Crystallography Studies

Single-crystal X-ray diffraction analysis has been successfully used to determine the crystal structure of methyl α-D-mannopyranoside. acs.org Crystals of the compound can be grown by slow evaporation from aqueous or ethanol (B145695) solutions. acs.org The diffraction data, collected at low temperatures (e.g., 125 K) to minimize thermal vibrations, allows for the precise determination of the atomic coordinates. acs.org

These studies have confirmed the pyranose ring adopts a chair conformation (typically the ⁴C₁ conformation). The crystal structure reveals the precise bond lengths, bond angles, and the conformation of the methoxy group relative to the pyranose ring. The packing of the molecules in the crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups. nih.gov

Table 2: Selected Crystallographic Data for Methyl α-D-Mannopyranoside.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 9.2633 |

| b (Å) | 9.3690 |

| c (Å) | 9.9779 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

Data obtained from the Crystallography Open Database (COD) entry 4121999, associated with a study published in the Journal of the American Chemical Society. nih.gov

The crystal structure of derivatives, such as methyl O-α-D-mannopyranosyl-(1→2)-α-D-mannopyranoside, has also been determined, providing detailed information on the conformation of the glycosidic linkage. nih.gov For this disaccharide, the mannopyranose units were found to be in the ⁴C₁(D) chair conformation, and the ring-to-ring conformation was described by the torsion angles (φ, ψ) = (-64.5°, 105.5°). nih.gov

X-ray powder diffraction (XRPD) is a technique used to analyze the crystalline nature of a solid sample. It is particularly useful for characterizing polycrystalline materials and for identifying different crystalline forms (polymorphs).

In the study of derivatives of methyl α-D-mannopyranoside, such as acylated products, XRPD has been employed for the quantitative identification of crystalline compounds. sfu-kras.ru For example, the regioselective bromobenzoylation of methyl α-D-mannopyranoside yields a crystalline 6-O-(3-bromobenzoyl) derivative, and the crystallinity of this and other acylated derivatives has been confirmed by XRPD. sfu-kras.ru This technique can also be used to detect the formation of new solid phases or polymorphs when the parent compound is crystallized in the presence of other substances. mdpi.com

Structural Analysis of Protein-Saccharide Complexes (e.g., Concanavalin A-Methyl α-D-Mannopyranoside Complex)

The interaction between carbohydrates and proteins is fundamental to many biological processes. The complex of methyl α-D-mannopyranoside with the lectin Concanavalin A (Con A) serves as a classic model for studying these interactions. High-resolution structural studies, particularly X-ray crystallography, have provided detailed insights into the binding mechanism.

The three-dimensional structure of the Concanavalin A-methyl α-D-mannopyranoside complex has been refined to a resolution of 2.0 Å. nih.govresearchgate.net In the crystalline state, the complex features a tetrameric arrangement of Con A subunits, with each monomer binding a single methyl α-D-mannopyranoside molecule. nih.govresearchgate.net The binding is mediated by a network of hydrogen bonds and van der Waals contacts between the saccharide and specific amino acid residues in the protein's binding site. nih.govresearchgate.net

Upon binding, significant conformational changes occur. Key movements involve the side chains of residues such as Tyrosine 100 and Arginine 228. researchgate.net The binding of the saccharide displaces ordered water molecules that occupy the binding site in the saccharide-free form of the protein. nih.govresearchgate.net Superposition of the saccharide-bound and saccharide-free structures reveals that the primary changes upon binding include the expulsion of these water molecules and the reorientation of the Tyrosine 100 side chain. nih.gov The surface accessibility of the saccharide is dramatically reduced from 370 Ų to 100 Ų when it binds to the protein. nih.gov

Although the four subunits in the asymmetric unit are not crystallographically identical, the interactions between the protein and the saccharide are nearly identical across all four binding sites. nih.govresearchgate.net The primary differences are observed in the structure of the water networks surrounding each bound saccharide, which are involved in crystal packing. nih.govresearchgate.net The binding site itself is located about 35 Å from the iodophenol binding site. researchgate.net The interaction relies on the presence of Ca²⁺ and Mn²⁺ ions, which are essential for the carbohydrate-binding activity of Concanavalin A. researchgate.net

| Parameter | Description | Reference |

| Protein | Concanavalin A (Lectin) | nih.govresearchgate.net |

| Ligand | Methyl α-D-mannopyranoside | nih.govresearchgate.net |

| Resolution | 2.0 Å | nih.govresearchgate.net |

| Space Group | P2(1)2(1)2(1) | nih.govresearchgate.net |

| Key Interactions | Hydrogen bonds, van der Waals contacts | nih.govresearchgate.net |

| Conformational Change | Reorientation of Tyr100 side chain, expulsion of ordered water molecules | nih.govresearchgate.net |

| Binding Stoichiometry | 1 saccharide molecule per protein monomer | nih.govresearchgate.net |

Computational Conformational Studies

Computational methods are powerful tools for investigating the dynamic nature of molecules like methyl α-D-mannopyranoside. These studies provide insights into conformational preferences and stabilities that complement experimental data.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are widely used to study the conformational dynamics of methyl α-D-mannopyranoside and its derivatives over time. acs.orgtandfonline.com These simulations can model the behavior of the molecule in different environments, such as in the gas phase or in solution, and when interacting with other molecules like proteins or ions. acs.orgaip.org

MD simulations have been employed to assess the stability of complexes between methyl α-D-mannopyranoside derivatives and protein receptors. tandfonline.comnih.gov For instance, 100-nanosecond MD simulations have demonstrated the stability of docked ligand-receptor complexes, as analyzed through metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA). tandfonline.com Such simulations confirmed stable conformations and binding patterns for derivatives targeting proteins from Escherichia coli and Aspergillus flavus, as well as the H5N1 influenza A virus. tandfonline.comnih.gov

Simulations have also shed light on the influence of ions on the conformation of the glycosidic linkage. acs.org Car-Parrinello molecular dynamics (CPMD) and classical MD simulations showed that in the gas phase, the conformational preference of the glycosidic linkage is ordered, but this preference can be altered upon coordination with an Fe(III) ion. acs.org These computational findings highlight how interactions with other chemical species can impact the molecule's ground state conformation. acs.org

| Simulation Type | System Studied | Key Findings | Reference |

| Classical MD & CPMD | Methyl α-D-mannopyranoside +/- Fe(III) | Fe(III) interaction alters the preferred conformation of the glycosidic linkage. | acs.org |

| 100 ns MD Simulation | Acylated derivatives + E. coli & A. flavus proteins | Docked complexes show good dynamic stability. | tandfonline.com |

| 100 ns MD Simulation | Cinnamoyl derivatives + H5N1 protein (6VMZ) | The ligand-receptor complex maintains a stable conformation and binding pattern. | nih.gov |

| 100 ns MD Simulation | Derivatives + Smallpox virus protein (3IGC) | The complex formed showed a stable conformation over time under in silico physiological conditions. | ajchem-a.com |

Rotamer Population Analysis of Glycosidic Linkages

The flexibility of methyl α-D-mannopyranoside is largely defined by the rotation around its glycosidic bond (O5–C1–O1–C7). aip.org The different spatial arrangements arising from this rotation are known as rotamers. The analysis of rotamer populations provides a quantitative description of the molecule's conformational preferences.

Computational studies, including ab initio calculations and MD simulations, have been used to determine the relative energies of these rotamers. acs.org In the gas phase, the preferred conformations of the glycosidic linkage of methyl-α-d-mannopyranoside are ordered, with the gauche clockwise (g+) being most favorable, followed by gauche anticlockwise (g−), and then trans (t). acs.org This preference is stabilized by intramolecular hydrogen bonds. acs.org

The presence of a solvent, like water, can disrupt these intramolecular hydrogen bonds, altering the rotamer populations. aip.org Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for determining these populations in solution. researchgate.netresearchgate.net By measuring spin-spin coupling constants (J-couplings) that are sensitive to the torsion angle of the glycosidic linkage, researchers can deduce the relative populations of the different rotamers. researchgate.netresearcher.life For the exocyclic hydroxymethyl group, NMR analysis of methyl β-D-mannopyranoside in solution has shown an equilibrium between the gg and gt rotamers, which is influenced by the gauche effect between the O5 and O6 atoms. researcher.life

| Method | System | Finding | Reference |

| CPMD & Classical MD | Methyl α-D-mannopyranoside (gas phase) | Rotamer preference is g+ > g− > t, stabilized by intramolecular H-bonds. | acs.org |

| CPMD & Classical MD | Methyl α-D-mannopyranoside + Fe(III) | Coordination to Fe(III) shifts the preference to g+ > t ≈ g−. | acs.org |

| NMR J-Coupling Analysis | Methyl β-D-mannopyranoside (solution) | The exocyclic group (ω torsion angle) samples an equilibrium between gt and gg rotamers. | researcher.life |

| MD Simulations | α-linked mannopyranose disaccharides | Additive and polarizable force fields can be used to compute rotameric distributions of glycosidic torsion angles. | researchgate.net |

Structural Compatibility Assessments

Structural compatibility refers to the geometric and chemical complementarity between two interacting surfaces. This concept has been explored for methyl α-D-mannopyranoside in the context of its interaction with antifreeze (glyco)proteins (AF(G)Ps). acs.org AF(G)Ps are known for their ability to inhibit ice crystal growth by binding to specific ice faces, a function attributed to the structural match between the protein's periodicities and those of the ice lattice. acs.org

Remarkably, a similar structural compatibility has been identified between AF(G)Ps and the crystal growth faces of methyl α-D-mannopyranoside. acs.org The crystal structure of methyl α-D-mannopyranoside, determined by single-crystal X-ray diffraction, reveals specific periodicities. acs.org It was shown that these periodicities are noteworthy compatible with the known structural periodicities of AF(G)Ps, such as the beetle antifreeze protein DAFP1. acs.org This compatibility suggests that AF(G)Ps can influence the crystal growth of methyl α-D-mannopyranoside, demonstrating that the principle of structural matching extends beyond ice binding. acs.org

Iv. Biochemical and Biological Research Applications of Methyl α D Mannopyranoside

Enzymatic Studies and Glycosidase Inhibition

The specific configuration of methyl α-D-mannopyranoside makes it a valuable compound for studying enzymes involved in carbohydrate metabolism, particularly those that recognize and process mannose.

Substrate Specificity and Utilization in Enzyme Assays (e.g., α-Mannosidase, Glycosyltransferases)

Methyl α-D-mannopyranoside is widely used as a substrate in enzyme assays to characterize the activity and specificity of various enzymes. chemimpex.comchemimpex.com For instance, it is a known substrate for α-mannosidase, an enzyme that cleaves the glycosidic bond between the methyl group and the mannose residue. The rate of this cleavage can be monitored using techniques like spectrophotometry, fluorometry, or high-performance liquid chromatography to determine enzyme activity.

Similarly, it serves as an acceptor substrate for certain glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. chemimpex.combio-techne.com An example is the use of methyl-alpha-D-mannopyranoside as an acceptor substrate for protein O-mannose beta-1,2-N-acetylglucosaminyltransferase (POMGNT1), where the enzyme transfers an N-Acetyl-D-glucosamine from UDP-GlcNAc to the mannoside. bio-techne.com The specificity of these enzymes can be investigated by comparing their activity with methyl α-D-mannopyranoside to other sugar derivatives. For example, studies with class I α-mannosidases from Arabidopsis thaliana showed that these enzymes could cleave methyl-2-O-α-d-mannopyranosyl-α-d-mannopyranoside but not methyl-3-O-α-d-mannopyranosyl-α-d-mannopyranoside, demonstrating their linkage specificity. nih.gov A cell-free particulate system from Mycobacterium smegmatis also demonstrated the ability to transfer mannose from GDP[14C]mannose to methyl-α-D-mannopyranoside, forming 2-O-alpha-D[14C] mannopyranosyl-methyl-alpha-D-mannopyranoside. nih.gov

Determination of Enzyme Kinetic Parameters (e.g., K_m, V_max)

A crucial aspect of enzyme characterization is the determination of its kinetic parameters, the Michaelis-Menten constant (K_m) and the maximum velocity (V_max). jascoinc.com Methyl α-D-mannopyranoside is frequently employed as a substrate for this purpose. By measuring the reaction rate at various concentrations of methyl α-D-mannopyranoside, researchers can calculate the K_m, which reflects the affinity of the enzyme for the substrate, and the V_max, which indicates the maximum rate of the reaction. jascoinc.com

For example, the apparent K_m of a transmannosylase from Mycobacterium smegmatis for methyl-α-D-mannopyranoside was determined to be 35 mM. nih.gov In another study, a fluorescence assay for α-1,2-mannosidases involved in glycoprotein (B1211001) processing used a disaccharide derivative of mannose, and the K_m for this substrate was found to be 0.5 mM. nih.gov A continuous fluorometric assay for α-mannosidase using resorufin (B1680543) α-D-mannopyranoside as a substrate determined the K_m for recombinant Drosophila Golgi α-mannosidase (dGMII) to be 200 μM and the V_max to be 11 nmol/min per nmol of dGMII. researchgate.net These kinetic parameters are essential for understanding enzyme function and for comparing the efficiency of different enzymes or the effect of inhibitors.

Investigation of Glycoprotein Biosynthesis Pathways and Mannose Transfer Mechanisms

Methyl α-D-mannopyranoside and its derivatives are instrumental in studying the complex pathways of glycoprotein biosynthesis. These pathways involve the sequential addition and removal of sugar residues, including mannose, to a growing glycan chain. The compound can be used to probe the substrate specificity of enzymes like Golgi α-mannosidase II (GMII), which is involved in the later stages of N-glycan processing. rcsb.org For instance, synthetic oligosaccharides containing an α(1,3)- or α(1,6)-linked 1-thiomannoside were used to probe the substrate requirements of GMII. rcsb.org

Furthermore, the study of mannosyltransferases, enzymes that transfer mannose from a donor molecule to an acceptor, often utilizes methyl α-D-mannopyranoside as a model acceptor. nih.gov This allows researchers to investigate the mechanism of mannose transfer and the factors that influence this process. The enzymatic synthesis of oligosaccharides using cell-free systems and methyl α-D-mannopyranoside as a starting material helps in understanding the formation of specific mannosidic linkages found in natural glycoproteins. nih.gov

Role as a Glycosyl Donor in Oligosaccharide and Glycoconjugate Synthesis

In addition to being an acceptor, activated forms of mannose derived from methyl α-D-mannopyranoside can act as glycosyl donors in the chemical synthesis of oligosaccharides and glycoconjugates. chemimpex.com This process involves reacting the mannosyl donor with an acceptor molecule, such as another carbohydrate or a protein, to form a new glycosidic bond. The synthesis of complex oligosaccharides, such as the core structure of N-linked glycans, often employs mannoside building blocks. mdpi.com For example, the synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside has been achieved through a series of chemical reactions starting from a derivative of methyl α-D-mannopyranoside. nih.gov These synthetic oligosaccharides are then used in various biological studies, including investigations into protein-carbohydrate interactions and enzyme specificity. mdpi.com

Carbohydrate-Protein Interactions and Molecular Recognition

The ability of methyl α-D-mannopyranoside to mimic natural mannose residues makes it an excellent tool for studying the interactions between carbohydrates and proteins, a fundamental aspect of many biological recognition events.

Inhibition of Lectin Binding (e.g., Concanavalin A, E. coli FimH)

Lectins are proteins that bind specifically to carbohydrates. Methyl α-D-mannopyranoside is a well-known inhibitor of mannose-binding lectins. It competes with mannose-containing glycans for the binding site of the lectin, thereby preventing the lectin from binding to its natural target.

Concanavalin A (Con A) , a lectin isolated from the jack bean, has a strong affinity for α-D-mannosyl and α-D-glucosyl residues. nih.gov Methyl α-D-mannopyranoside is frequently used to inhibit the binding of Con A to its target molecules. nih.govnih.gov Studies have shown that the binding of methyl α-D-mannopyranoside to Con A occurs in a single bimolecular step. nih.gov The affinity of different saccharides for Con A is primarily determined by their dissociation rate constants. nih.gov Furthermore, the binding of this mannoside to the fully metallized Con A complex can induce significant structural changes in the protein. cdnsciencepub.com

E. coli FimH is an adhesin protein located on the type 1 fimbriae of uropathogenic Escherichia coli (UPEC) that plays a crucial role in the bacteria's ability to adhere to and infect host cells by binding to mannosylated proteins on the cell surface. rsc.org Methyl α-D-mannopyranoside can act as an antagonist to FimH, inhibiting the adhesion of E. coli to host cells. rsc.orgpnas.org The binding affinity of methyl α-D-mannopyranoside to FimH has been quantified, with a reported dissociation constant (K_d) of 2.2 μM and a 50% inhibitory concentration (IC_50) for yeast agglutination by E. coli of 0.45 mM. rsc.org However, some studies have noted that while it can inhibit binding, it may not lead to disaggregation at certain concentrations. nih.gov Interestingly, the presence of soluble mannose, mimicked by methyl-d-mannopyranoside, can induce a high-affinity state in fimbrial FimH. nih.gov

Table of Research Findings on Methyl α-D-Mannopyranoside Interactions

| Biological Target | Interaction Type | Key Finding | Reference |

|---|---|---|---|

| α-Mannosidase | Substrate | Cleaves the glycosidic bond, used to measure enzyme activity. | |

| Glycosyltransferases (e.g., POMGNT1) | Acceptor Substrate | Serves as a substrate for the addition of other sugar moieties. | chemimpex.combio-techne.com |

| Transmannosylase (M. smegmatis) | Substrate | Apparent K_m value determined to be 35 mM. | nih.gov |

| Concanavalin A (Lectin) | Inhibitor | Competitively inhibits binding to mannose-containing glycans. | nih.govnih.gov |

| E. coli FimH (Adhesin) | Antagonist/Inhibitor | Inhibits bacterial adhesion to host cells with a K_d of 2.2 μM. | rsc.org |

Characterization of Ligand Binding Sites (e.g., Pradimicin A Mannose Binding Site)

Methyl α-D-mannopyranoside has been instrumental in elucidating the binding mechanisms of various mannose-binding molecules, a notable example being the antibiotic Pradimicin A (PRM-A). acs.orgnih.gov PRM-A exhibits antifungal and anti-HIV activities by binding to mannose structures on the cell walls of microorganisms and the envelope of the HIV virus. rsc.org However, the tendency of PRM-A to aggregate in solution and form complex equilibria with calcium ions and mannose has historically hindered detailed structural analysis. acs.orgnih.gov

To overcome these challenges, researchers have utilized Methyl α-D-mannopyranoside in solid-state Nuclear Magnetic Resonance (NMR) studies. acs.orgnih.gov Isothermal titration calorimetry (ITC) and coprecipitation experiments have shown that the primary binding of mannose to PRM-A is significantly stronger than the secondary binding. acs.orgnih.gov This allowed for the preparation of a solid aggregate composed solely of the [PRM-A₂/Ca²⁺/Man-OMe₂] complex, where Man-OMe represents Methyl α-D-mannopyranoside. acs.orgnih.gov By using biosynthetically ¹³C-enriched PRM-A and [¹³C₆]Man-OMe, two-dimensional dipolar-assisted rotational resonance (2D-DARR) experiments successfully identified the primary mannose binding site. acs.orgnih.gov The data revealed that the binding cavity is formed by the D-alanine moiety and the ABC rings of the PRM-A molecule. acs.orgnih.gov

Mimicry of Natural Mannose Structures in Biological Systems

The structural resemblance of Methyl α-D-mannopyranoside to natural mannose residues makes it an effective mimic in studying biological systems where mannose plays a key role. researchgate.net For instance, derivatives of this compound are used to investigate the O-specific polysaccharides of Vibrio cholerae, which are vital for understanding the bacterium's virulence and its ability to evade the immune system.

Furthermore, synthetic mannose-containing structures that mimic the β-(1→2)-linked mannans found on the cell wall of Candida albicans have been created to study their immunostimulatory properties. asm.org These synthetic mimics, which include structures derived from Methyl α-D-mannopyranoside, have been used to probe the responses of immune cells. asm.org For example, a divalent disaccharide, 1,4-bis(α-d-mannopyranosyloxy)butane, was found to induce the production of Tumor Necrosis Factor (TNF), and other mimics induced low levels of gamma interferon (IFN-γ) in human peripheral blood mononuclear cells (PBMC). asm.org

Molecular Recognition with Antifreeze (Glyco)Proteins

Intriguing research has demonstrated the ability of antifreeze proteins and glycoproteins (AF(G)Ps) to recognize and interact with Methyl α-D-mannopyranoside crystals. nih.govacs.org AF(G)Ps are known for their capacity to inhibit the growth of ice crystals. nih.govacs.org Studies have shown that the crystal growth faces of Methyl α-D-mannopyranoside exhibit structural compatibility with the known periodicities of AF(G)Ps. nih.govacs.org

This compatibility allows AF(G)Ps to inhibit the crystal growth and recrystallization of Methyl α-D-mannopyranoside, with the effectiveness of different AF(G)Ps correlating well with their antifreeze activity. nih.govacs.org The presence of AF(G)Ps results in smaller, better-defined, and higher-quality Methyl α-D-mannopyranoside crystals. nih.govacs.org The calculated critical free energy change for the nucleation of Methyl α-D-mannopyranoside in the presence of AF(G)Ps is similar to that of ice nucleation, suggesting comparable interaction mechanisms. nih.govacs.org This finding presents Methyl α-D-mannopyranoside as a potential model system for studying the detailed mechanisms of AF(G)P-crystal interactions, which could have applications in various industries, including food, pharmaceuticals, and materials. nih.govacs.org

Therapeutic and Biomedical Research Avenues (Derivative-Focused)

Evaluation of Antimicrobial Properties of Derivatives (Antibacterial, Antifungal)

Derivatives of Methyl α-D-mannopyranoside have shown considerable promise as antimicrobial agents. fspublishers.orgnih.gov Numerous studies have synthesized and screened a variety of acylated derivatives for their in vitro activity against pathogenic bacteria and fungi. fspublishers.orgnih.govresearchgate.net

One study investigated methyl 4,6-O-benzylidene-α-D-mannopyranoside and its acylated derivatives against eleven human pathogenic bacteria and six phytopathogenic fungi. fspublishers.orgresearchgate.net The results indicated that these derivatives possessed moderate to good antimicrobial activities, with a notable observation that they were generally more effective against the fungal strains than the bacterial ones. fspublishers.orgresearchgate.net

Another research effort focused on cinnamoyl-substituted mannopyranosides. nih.gov These derivatives demonstrated promising antifungal properties, in some cases surpassing the efficacy of the standard antibiotic nystatin. nih.gov For example, one derivative exhibited significant inhibition of mycelial growth against both Aspergillus niger and Aspergillus flavus. nih.gov The antibacterial activity of these derivatives was also notable, with some compounds showing strong effects against both Gram-positive and Gram-negative bacteria. nih.gov Molecular docking studies have further supported these findings by indicating significant binding affinities of these derivatives with microbial proteins. nih.govtandfonline.com

Table 1: Antimicrobial Activity of Selected Methyl α-D-Mannopyranoside Derivatives

| Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside derivatives | Human pathogenic bacteria | Moderate to good antibacterial activity | fspublishers.org |

| Phytopathogenic fungi | Good antifungal activity | fspublishers.org | |

| Methyl 6-O-cinnamoyl-α-D-mannopyranoside derivatives | Aspergillus niger | Significant inhibition of mycelial growth | nih.gov |

| Aspergillus flavus | Significant inhibition of mycelial growth | nih.gov | |

| Gram-positive and Gram-negative bacteria | Robust antibacterial effects | nih.gov | |

| Butyryl and other acyl derivatives | Escherichia coli, Bacillus cereus, Salmonella typhi | Strong antibacterial activity with low MIC values | tandfonline.com |

Exploration of Antiviral Potential of Derivatives

The antiviral potential of Methyl α-D-mannopyranoside derivatives is an active area of research, with studies exploring their efficacy against various viruses, including influenza and coronaviruses. nih.govresearchgate.net The rationale behind this approach is that these derivatives can mimic natural mannose structures, which are often involved in viral entry and replication processes. nih.govnih.gov

Molecular docking studies have been employed to investigate the binding affinities of these derivatives to viral proteins. For instance, cinnamoyl-substituted mannopyranosides were docked against the H5N1 influenza A virus, revealing significant binding affinities and non-bonding interactions with the target protein. nih.gov

In the context of the COVID-19 pandemic, researchers have computationally assessed Methyl α-D-mannopyranoside derivatives against different variants of the SARS-CoV-2 spike glycoprotein. researchgate.net These in silico studies have identified derivatives with high binding affinities to the spike proteins of alpha, beta, gamma, delta, and omicron variants, in some cases exceeding the binding affinity of the FDA-approved drug Molnupiravir. researchgate.net Molecular dynamics simulations have further supported the stability of these interactions, suggesting that these derivatives could be promising candidates for the development of broad-spectrum antiviral agents against SARS-CoV-2. Similar computational approaches have also explored the potential of these derivatives against the smallpox virus. ajchem-a.com

Table 2: Predicted Antiviral Activity of Methyl α-D-Mannopyranoside Derivatives

| Derivative | Target Virus | Method of Evaluation | Key Finding | Reference |

|---|---|---|---|---|

| Cinnamoyl-substituted mannopyranosides | H5N1 Influenza A | Molecular Docking | Significant binding affinities to target protein | nih.gov |

| Various synthesized derivatives | SARS-CoV-2 (multiple variants) | Molecular Docking, Molecular Dynamics | High binding affinity to spike glycoproteins, stable complexes | researchgate.net |

| Lauryl and palmitoyl (B13399708) derivatives | Smallpox virus | Molecular Docking, Molecular Dynamics | Stable conformation and binding pattern in a stimulating environment | ajchem-a.com |

Application in Targeted Drug Delivery Systems (e.g., Nanoparticle Surface Engineering for Macrophage Targeting)

Methyl α-D-mannopyranoside is a key component in the development of targeted drug delivery systems, particularly for targeting macrophages. nih.govunimore.it Macrophages play a crucial role in various diseases, including infectious diseases like tuberculosis, and possess mannose receptors on their surface that can be exploited for targeted delivery. nih.govmdpi.comencyclopedia.pub

One approach involves the surface engineering of solid lipid nanoparticle assemblies (SLNas) with Methyl α-D-mannopyranoside. nih.govunimore.it These mannosylated nanoparticles are designed to deliver drugs, such as the anti-tuberculosis agent rifampicin, directly to infected alveolar macrophages. nih.govunimore.it Studies have shown that these surface-modified nanoparticles exhibit physical properties suitable for inhalation and can be effectively loaded with the drug. nih.govunimore.it Most importantly, the mannosylation of the nanoparticle surface leads to quicker phagocytosis by macrophages, demonstrating the promotion of active targeting. nih.govunimore.it This strategy holds great potential for improving the efficacy of treatments for intracellular infections by concentrating the therapeutic agent at the site of infection while minimizing systemic side effects. nih.govmdpi.comencyclopedia.pub

Rational Design of Bioactive Analogs (e.g., FimH Antagonists, Noeuromycin Analogs)

The well-defined structure and stereochemistry of methyl α-D-mannopyranoside make it an ideal starting point, or scaffold, for the rational design of more complex and potent bioactive molecules. tandfonline.com Its mannose core is crucial for recognition by specific biological targets, while the anomeric methyl group can be replaced or modified to enhance affinity, stability, and other pharmacological properties. This approach has been particularly fruitful in the development of FimH antagonists for bacterial infections and stable analogs of glycosidase inhibitors like noeuromycin. nih.govnih.gov

FimH Antagonists

The FimH adhesin, located at the tip of type 1 pili on uropathogenic Escherichia coli (UPEC), is a lectin that binds to mannosylated glycoproteins on the surface of bladder epithelial cells. nih.govresearchgate.net This binding is a critical first step in the pathogenesis of urinary tract infections (UTIs). researchgate.netmdpi.com Methyl α-D-mannopyranoside is a known competitive inhibitor of this interaction, capable of preventing E. coli from adhering to host cells. nih.govselleckchem.com However, its binding affinity is relatively modest. rsc.org

Research has focused on using methyl α-D-mannopyranoside as a template to design monovalent antagonists with significantly higher potency. nih.gov Structure-activity relationship (SAR) studies revealed that the FimH binding site contains a hydrophobic region near the mannose-binding pocket, often called the "tyrosine gate," formed by tyrosine and other non-polar residues. rsc.orgmdpi.comwhiterose.ac.uk By synthetically attaching various hydrophobic aglycones to the anomeric position of the mannose core, researchers have developed analogs that establish favorable interactions with this tyrosine gate, dramatically increasing binding affinity. mdpi.comrsc.orgmdpi.com These modifications range from simple alkyl chains to complex aryl and biphenyl (B1667301) groups. nih.govmdpi.com The goal of this anti-adhesion therapy is to block the bacterial binding mechanism, representing a promising alternative to traditional antibiotics. researchgate.netmdpi.com

The table below summarizes research findings on various FimH antagonists derived from or compared with methyl α-D-mannopyranoside, highlighting the increase in inhibitory potency achieved through rational design.

| Compound | Description | Inhibitory Activity | Reference |

|---|---|---|---|

| Methyl α-D-mannopyranoside | Reference compound. | Kd = 2.2 µM; IC50 = 0.45 mM | rsc.org |

| Heptyl α-D-mannopyranoside | An O-linked alkyl mannoside designed to interact with the hydrophobic "tyrosine gate". | Kd = 5 nM | researchgate.net |

| Indolinylphenyl α-D-mannoside | An analog with a complex aromatic aglycone for enhanced hydrophobic interactions. | IC50 = 20 nM | whiterose.ac.uk |

| N-aryl 3-Hydroxypyridin-4-one Mannosides | Aromatic mannosides designed to induce π–π stacking interactions within the tyrosine gate. | 6 to 32 times more potent than Methyl α-D-mannopyranoside. | srce.hr |

| C-linked Allyl α-D-mannopyranoside Derivatives | Analogs with hydrolytically stable C-glycosidic linkages and various aryl groups attached via Heck cross-coupling. | Sub-nanomolar affinity achieved for some derivatives. | mdpi.com |

Noeuromycin Analogs

Noeuromycin is a natural product known as a highly potent glycosidase inhibitor. nih.govresearchgate.net However, its utility in research and therapeutics is limited by its inherent instability, which arises from its hemiaminal functional group. nih.govresearchgate.net To overcome this limitation, researchers have rationally designed and synthesized more stable analogs. Methyl α-D-mannopyranoside has served as a key starting material for creating stable noeuromycin analogs that possess a D-manno configuration. nih.govchemicalbook.com

The synthetic strategy involves transforming the pyranose ring of methyl α-D-mannopyranoside into a seven-membered iminosugar (azepane) ring. nih.govresearchgate.net A crucial step in this process is a reductive amination-mediated ring expansion. nih.gov This approach has successfully yielded a series of stable tri- and tetrahydroxylated azepanes. nih.govresearchgate.net Subsequent screening of these novel compounds against a panel of commercial glycosidases confirmed their activity as competitive inhibitors, although in some cellular assays, they showed selective but weak inactivation of glycoprotein processing mannosidases. nih.govresearchgate.net

The table below details the findings from research focused on synthesizing stable noeuromycin analogs from methyl α-D-mannopyranoside.

| Starting Material | Key Synthetic Strategy | Resulting Analogs | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Methyl α-D-mannopyranoside | Reductive amination-mediated ring expansion. | D-manno-like and L-gulo-like tri- and tetrahydroxylated seven-membered iminosugars (azepanes). | Potent competitive glycosidase inhibitors; selective but weak inactivation of glycoprotein processing mannosidases. | nih.govresearchgate.net |

V. Computational Chemistry and in Silico Approaches

Molecular Docking Analyses of Methyl α-D-Mannopyranoside and its Derivatives

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule. For Methyl α-D-mannopyranoside and its derivatives, docking studies have been crucial in elucidating their interactions with various proteins, particularly enzymes and lectins. nih.govajchem-a.com

Research has extensively utilized molecular docking to evaluate these mannoside compounds as potential enzyme inhibitors. tandfonline.com For instance, docking analyses of Methyl α-D-mannopyranoside derivatives against microbial enzymes like Escherichia coli and Aspergillus flavus have revealed significant binding interactions within the active sites of these proteins. tandfonline.comtandfonline.com These studies help in understanding the structure-activity relationships, where the binding affinities can be correlated with the experimentally observed inhibitory activities. Similarly, docking studies against the H5N1 influenza A virus have shown significant binding affinities for cinnamoyl-substituted mannopyranosides. nih.gov

Another key area of investigation is the interaction with lectins, which are carbohydrate-binding proteins. Molecular docking has been used to simulate the binding of Methyl α-D-mannopyranoside to lectins like Concanavalin A and the FimH adhesin of uropathogenic Escherichia coli. nih.govrsc.org These simulations provide detailed information on the hydrogen bonding and van der Waals interactions that stabilize the complex, which is critical for designing potent FimH antagonists to prevent urinary tract infections. nih.govrsc.org The predicted binding modes from docking often show good correlation with crystallographic data, validating the computational approach. nih.gov

Furthermore, the antiviral potential of Methyl α-D-mannopyranoside derivatives has been explored through docking studies against proteins from viruses like SARS-CoV-2 and the Smallpox virus. ajchem-a.com These analyses have identified derivatives with strong binding affinities to viral proteins, suggesting their potential as antiviral drug candidates. ajchem-a.com

Interactive Table: Representative Molecular Docking Studies

| Derivative/Compound | Target Protein | Key Findings |

| Methyl α-D-mannopyranoside derivatives | Escherichia coli (PDB: 4XO8) & Aspergillus flavus (PDB: 1R51) | Significant interactions within the active sites, indicating potential as antimicrobial agents. tandfonline.comtandfonline.com |

| Cinnamoyl-substituted mannopyranosides | H5N1 Influenza A Virus (PDB: 6VMZ) | Exhibited significant binding affinities, suggesting potential as antiviral agents. nih.gov |

| Methyl α-D-mannopyranoside | Concanavalin A | Docking successfully predicted the binding mode, which was consistent with crystallographic data. nih.gov |

| Branched α-D-mannopyranosides | FimH adhesin (E. coli) | Revealed two possible binding modes, guiding the design of potent FimH antagonists. rsc.org |

| Methyl α-D-mannopyranoside derivatives | SARS-CoV-2 Spike Glycoprotein (B1211001) Variants | A specific derivative (L06) showed superior binding affinity compared to Molnupiravir. |

| Mannopyranoside derivatives | Smallpox Virus Protein (PDB: 3IGC) | Docking studies investigated the binding affinity and mode of interaction with the viral receptor. ajchem-a.com |

Molecular Dynamics Simulations for Binding Interactions and Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of ligand-protein complexes, complementing the static picture provided by molecular docking. acs.org These simulations are used to assess the stability of the docked poses and to analyze the intricate details of binding interactions over time. tandfonline.comnih.gov

For Methyl α-D-mannopyranoside and its derivatives, MD simulations, often running for 100 nanoseconds, have been employed to validate the stability of their complexes with various target proteins. tandfonline.comnih.govajchem-a.com The stability of the complex is typically assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates if the system has reached equilibrium. tandfonline.comtandfonline.com

In studies involving antimicrobial and antiviral targets, MD simulations have confirmed the stability of the complexes formed between mannoside derivatives and proteins from Escherichia coli, Aspergillus flavus, H5N1 influenza A virus, and the Smallpox virus. tandfonline.comtandfonline.comnih.govajchem-a.com These simulations show that the ligands remain stably bound within the active site, maintaining key interactions identified in docking studies. tandfonline.comnih.gov The dynamic behavior observed in MD simulations, including fluctuations in atomic positions (measured by root-mean-square fluctuation or RMSF) and changes in solvent accessible surface area (SASA), provides further insights into the flexibility and conformational changes of the complex. tandfonline.comtandfonline.com

Car-Parrinello molecular dynamics (CPMD), a first-principles simulation method, has also been used to study the interaction of Methyl α-D-mannopyranoside with ions like Fe(III). acs.org These advanced simulations revealed that the ion interacts with specific hydroxyl groups of the carbohydrate, influencing its conformation, an effect that was not fully captured by classical MD simulations. acs.org

Predictive Modeling for Biological Activity (e.g., PASS analysis)

Predictive modeling tools are employed to forecast the biological activities of chemical compounds based on their structure. nih.gov The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that has been utilized to predict the likely biological activities of Methyl α-D-mannopyranoside derivatives. nih.govresearchgate.net

PASS analysis provides a list of potential biological activities with corresponding probabilities (Pa for active and Pi for inactive). researchgate.net This allows for the in silico screening of compounds to prioritize those with a high likelihood of exhibiting desired therapeutic effects. nih.gov For various derivatives of Methyl α-D-mannopyranoside, PASS has predicted a broad spectrum of activities, including antiviral, antibacterial, antifungal, antibiotic, and anticarcinogenic properties. researchgate.net

For example, one study reported PASS prediction scores for antiviral activity in the range of 0.233 < Pa < 0.403 and for antifungal activity between 0.628 < Pa < 0.680, suggesting a higher potential for these compounds as antifungal agents. Another investigation found that PASS predicted anticarcinogenic potential with Pa values between 0.69 and 0.90, indicating a strong likelihood of this activity. researchgate.net These predictions help guide the synthetic efforts and subsequent experimental testing toward the most promising candidates. nih.gov

Application in Computer-Aided Drug Design Methodologies

Methyl α-D-mannopyranoside serves as a valuable scaffold in computer-aided drug design (CADD), a field that uses computational methods to accelerate the discovery and development of new drugs. ajchem-a.comresearchgate.netresearchgate.net CADD techniques, including molecular docking, MD simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are integrated to design and optimize novel therapeutic agents based on the mannoside structure. tandfonline.comtandfonline.comajchem-a.com

The general workflow in CADD involves identifying a biological target and then designing ligands that can effectively modulate its function. researchgate.net Derivatives of Methyl α-D-mannopyranoside have been designed and evaluated in silico for their potential as antimicrobial, antiviral, and anticancer agents. nih.govnih.gov These computational studies provide crucial insights into the physicochemical, biological, and pharmacokinetic properties of the designed compounds. ajchem-a.comresearchgate.net

For instance, CADD has been employed to explore derivatives as potential inhibitors of the Smallpox virus and SARS-CoV-2. ajchem-a.comajchem-a.com These studies often involve geometry optimization of the ligand structures using methods like Density Functional Theory (DFT), followed by molecular docking to assess binding affinity, and MD simulations to confirm stability. ajchem-a.comresearchgate.net ADMET prediction tools are also used to evaluate the drug-likeness and potential toxicity of the compounds, ensuring that the designed molecules have favorable pharmacokinetic profiles. tandfonline.comtandfonline.comnih.gov The insights gained from these comprehensive in silico investigations are instrumental in guiding the synthesis and experimental validation of new, promising drug candidates derived from Methyl α-D-mannopyranoside. tandfonline.comtandfonline.com

Vi. Future Research Directions

Exploration of Novel Synthetic Strategies and Methodologies

The development of efficient and stereoselective synthetic routes to methyl α-D-mannofuranoside and its derivatives is a cornerstone of future research. While classical methods exist, there is a continuous drive for more sophisticated strategies that offer higher yields, greater purity, and access to a wider range of structurally diverse analogs.

Recent trends in carbohydrate chemistry suggest a move towards light-induced synthetic strategies to modify native carbohydrates. These methods, involving homolytic C–H and C–C bond cleavage, could provide access to glycans and glycoconjugates with significantly altered carbohydrate skeletons, which are difficult to achieve through conventional means. researchgate.net Another area of exploration is the regioselective acylation and benzoylation to create novel derivatives with potentially enhanced biological activities. cyberleninka.runih.gov For instance, the direct 3-bromobenzoylation of methyl α-D-mannopyranoside has been shown to yield the 6-O-(3-bromobenzoyl) derivative in high yield, which can then be further modified. cyberleninka.ru Similarly, unimolar one-step cinnamoylation has demonstrated selectivity at the C-6 position, opening avenues for developing new antimicrobial agents. nih.gov

Future methodologies will likely focus on:

Catalytic Systems: Employing novel catalysts to control the stereochemical outcome of glycosylation reactions, favoring the formation of the α-furanoside linkage.

Enzymatic Synthesis: Harnessing the specificity of glycosyltransferases and other enzymes to construct the mannofuranoside structure with high precision.

Flow Chemistry: Utilizing continuous flow reactors for safer, more efficient, and scalable synthesis of methyl α-D-mannofuranoside and its derivatives.

Protecting Group Strategies: Innovating new protecting group manipulations that allow for regioselective functionalization of the furanose ring, enabling the synthesis of complex target molecules.

A notable nine-step synthesis of deoxymannojirimycin from methyl α-d-mannopyranoside has been achieved, which involved the methanolysis of epoxides derived from an acetylated 1-azido-6-deoxyhex-5-enopyranoside. acs.org This highlights the potential for using methyl α-D-mannofuranoside as a starting material for the synthesis of other biologically important molecules.

Advanced Characterization of Complex Glycoconjugates Incorporating Methyl α-D-Mannofuranoside

As more complex glycoconjugates containing methyl α-D-mannofuranoside are synthesized, advanced analytical techniques will be crucial for their detailed structural elucidation. The spatial arrangement of these molecules is key to their biological function.

Future research will rely on a combination of cutting-edge analytical methods:

High-Resolution Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) coupled with ion mobility-mass spectrometry (IM-MS) will be essential for determining molecular weight, and obtaining information about the three-dimensional structure of these glycoconjugates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments, including saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY), will provide detailed insights into the conformation and binding epitopes of methyl α-D-mannofuranoside-containing ligands when interacting with their protein targets.

X-ray Crystallography: Co-crystallization of these glycoconjugates with their target proteins will offer atomic-level resolution of their binding modes, guiding the design of more potent inhibitors.

Computational Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations will be used to predict and understand the conformational preferences and binding energies of these molecules, complementing experimental data. ajchem-a.comresearchgate.net

These advanced characterization techniques will be instrumental in building a comprehensive understanding of the structure-activity relationships of glycoconjugates incorporating methyl α-D-mannofuranoside. acs.orgacs.org

Deeper Elucidation of Broad Biological Roles and Mechanisms

While the biological roles of mannopyranosides are relatively well-studied, the specific functions of methyl α-D-mannofuranoside remain an area of active investigation. Future research will aim to uncover its involvement in various biological processes.

Key areas of focus will include:

Lectin Interactions: Investigating the binding affinity and specificity of methyl α-D-mannofuranoside for a wide range of lectins, particularly those involved in pathogen recognition and immune responses, such as DC-SIGN. drugbank.comacs.org

Enzyme Inhibition: Exploring its potential as an inhibitor of glycosidases and glycosyltransferases, enzymes crucial for glycoprotein (B1211001) processing and biosynthesis.

Cellular Uptake and Trafficking: Understanding how cells recognize, internalize, and process glycoconjugates containing this specific furanoside.

Microbial Pathogenesis: Investigating its role in the life cycles of bacteria, fungi, and viruses, which could reveal new targets for antimicrobial therapies. researchgate.netscbt.com For example, it has been shown to be a competitive inhibitor of mannose binding by Escherichia coli. scbt.com

These studies will shed light on the unique biological properties conferred by the furanose conformation of mannose.

Development of Next-Generation Glycomimetics and Therapeutic Agents

A major goal of future research is to leverage the structural features of methyl α-D-mannofuranoside to design and synthesize novel glycomimetics with enhanced therapeutic potential. sci-hub.senih.gov Glycomimetics are molecules that mimic the structure and function of carbohydrates but have improved pharmacological properties, such as increased stability and bioavailability. nih.gov

Future development will focus on:

Scaffold Modification: Introducing modifications to the furanose ring to improve binding affinity and selectivity for target proteins. This includes creating C-glycosides, where the anomeric oxygen is replaced by a carbon atom, to enhance stability against enzymatic hydrolysis. researchgate.net

Multivalent Presentation: Synthesizing multivalent scaffolds, such as dendrimers and nanoparticles, that display multiple copies of methyl α-D-mannofuranoside to achieve high-avidity binding to target lectins. acs.org

Anti-Infective Agents: Developing glycomimetics based on this scaffold as anti-adhesion therapies to block the attachment of pathogens to host cells, a critical step in infection. glycopedia.eu For instance, mannose-based glycomimetics have shown promise as FimH antagonists for treating urinary tract infections caused by E. coli. nih.gov

Immunomodulatory Drugs: Designing molecules that can modulate immune responses by targeting specific lectins on immune cells.

Structure-based drug design, informed by the advanced characterization techniques mentioned earlier, will be pivotal in creating these next-generation therapeutic agents. acs.org

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the biological impact of methyl α-D-mannofuranoside, future research will increasingly rely on the integration of multiple "omics" datasets. azolifesciences.compharmalex.com This systems biology approach will provide a more comprehensive picture of how this compound influences cellular networks. biorxiv.org

Key omics technologies to be integrated include:

Proteomics: To identify the proteins that interact with these compounds and to understand how their expression levels are altered.

Transcriptomics: To study the changes in gene expression that occur in response to these molecules. frontiersin.org

Metabolomics: To investigate the impact on cellular metabolism. mdpi.com

By combining these datasets, researchers can construct detailed models of the biological pathways modulated by methyl α-D-mannofuranoside, leading to the identification of new therapeutic targets and a deeper understanding of its mechanism of action at a systems level. azolifesciences.com This integrative approach holds the key to unlocking the full therapeutic potential of this intriguing carbohydrate.

Q & A

Q. What are best practices for reporting contradictory spectral data in synthetic chemistry publications?

- Disclose all raw data (e.g., NMR spectra, HRMS traces) in supplementary materials. Annotate unexpected peaks (e.g., rotamers or impurities) and justify their exclusion from structural assignments. Cross-validate with independent techniques (e.g., NOESY for stereochemistry) .

Tables

Table 1. Key Spectral Data for Methyl α-D-Mannofuranoside

| Technique | Key Markers | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.25 (d, J=3.5 Hz, H1), δ 4.10 (m, H5) | |

| ¹³C NMR | C1: 105.2 ppm, C5: 78.4 ppm | |

| ESI-MS | [M+Na]⁺ = 245.1 m/z |

Table 2. Common Contaminants in Commercial Batches

| Contaminant | Detection Method | Impact on Assays |

|---|---|---|

| Endotoxins | LAL assay | False immune responses |

| Heavy metals | ICP-MS | Enzyme inhibition |

| Residual solvent | GC-MS | Altered reaction rates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.